

Next-Generation Blowing Agents Emerge as Eco-Friendly Alternatives to HFC-365mfc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1,3,3-Pentafluorobutane*

Cat. No.: *B1294926*

[Get Quote](#)

Scientists and researchers in drug development and materials science are increasingly turning to a new class of blowing agents, primarily hydrofluoroolefins (HFOs), as environmentally superior alternatives to the widely used hydrofluorocarbon (HFC), HFC-365mfc. These next-generation agents offer significant reductions in global warming potential (GWP) while maintaining or even improving upon the performance characteristics of traditional blowing agents in applications such as the production of polyurethane foams.

The primary drivers for this transition are stringent environmental regulations, such as the Kigali Amendment to the Montreal Protocol, which aim to phase down the production and consumption of HFCs due to their high GWP.^[1] HFC-365mfc, while having zero ozone depletion potential (ODP), possesses a significant GWP.^{[1][2]} In contrast, the leading next-generation alternatives, HFO-1336mzz(Z) and HFO-1233zd(E), boast ultra-low GWPs and zero ODP, making them a more sustainable choice for the future.^{[3][4][5][6]}

Comparative Analysis of Key Performance Metrics

The evaluation of these next-generation blowing agents focuses on several key properties that are critical for their application, particularly in the formation of insulating foams. These include environmental impact, thermal performance, and physical properties of the resulting foam.

Property	HFC-365mfc	HFO-1336mzz(Z)	HFO-1233zd(E)
Ozone Depletion Potential (ODP)	0[1][7]	0[3]	~0[6][8]
Global Warming Potential (GWP)	794 - 910[8]	2 - 9[3][4]	1 - 3.88[6][8][9]
Boiling Point (°C)	40.2	33.4[10]	19[11]
Gas Thermal Conductivity (mW/m·K at 25°C)	10.6[12][13]	Data not readily available	10.2[11]
Flammability	Non-flammable in blends[7]	Non-flammable[3]	Non-flammable[6][11]

HFO-1336mzz(Z) is highlighted as a preferred product due to its non-flammability, high efficiency, and thermal stability.[3] It is considered a substitute for HFC-365mfc/HFC-227ea blends.[14] HFO-1233zd(E) also presents a compelling case with its very low GWP and non-flammable nature, making it a suitable replacement for third-generation blowing agents.[6][11]

Experimental Evaluation and Methodologies

The performance of these next-generation blowing agents is primarily evaluated through the analysis of the polyurethane foams they produce. Key experimental protocols involve the preparation of foam samples and the subsequent measurement of their physical and thermal properties.

Experimental Protocol for Polyurethane Foam Synthesis and Evaluation:

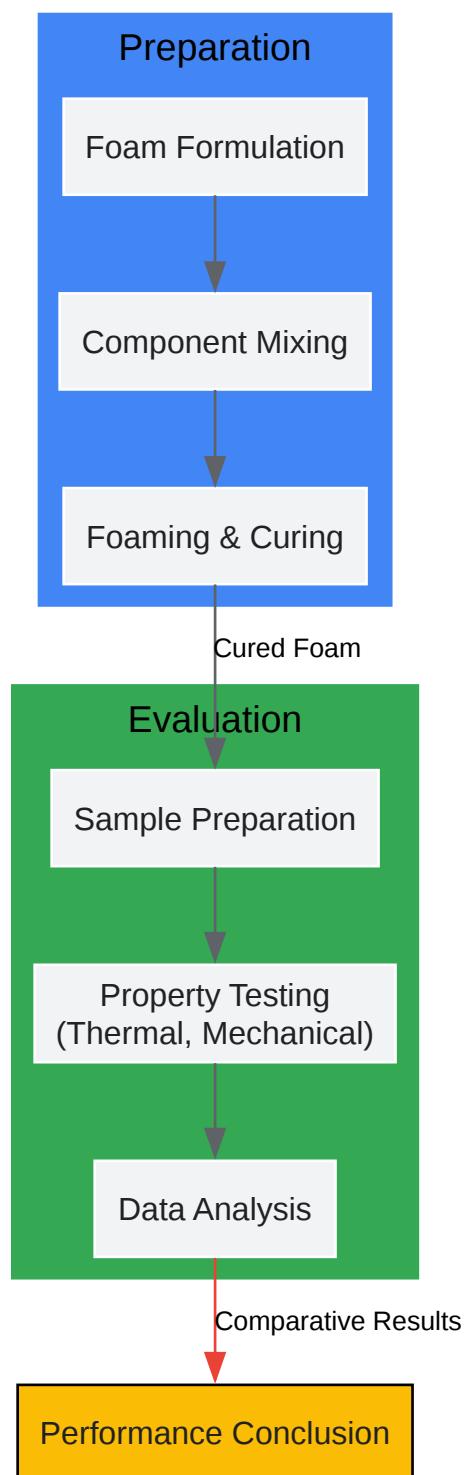
A typical experimental procedure for evaluating a new blowing agent involves the following steps:

- Formulation: A generic polyurethane foam formulation is prepared, typically consisting of a polyol blend, catalysts, surfactants, and the blowing agent being tested. Water is often used as a co-blowing agent.[15]
- Mixing: The components are vigorously mixed to ensure a homogeneous reaction mixture.

- Foaming: The mixture is allowed to expand freely or in a mold to form the foam. The reactivity of the system is monitored.
- Curing: The foam is cured at a specified temperature and humidity.
- Sample Preparation: Test specimens are cut from the core of the cured foam block.
- Property Measurement: The following properties are measured according to standardized test methods (e.g., ASTM standards):
 - Density: Mass per unit volume.
 - Thermal Conductivity (k-factor): A measure of the foam's insulating capability.
 - Compressive Strength: The foam's ability to resist compressive forces.
 - Dimensional Stability: The ability of the foam to retain its original dimensions under varying temperature and humidity conditions.
 - Closed-Cell Content: The percentage of closed cells within the foam structure, which influences its insulating properties and moisture resistance.

Studies have shown that the choice of polyol and surfactant can significantly influence the thermal properties of the resulting foam.[12] Furthermore, the effectiveness of different physical blowing agents can vary, with one study indicating the following descending order of overall average effective rates: HFC-245fa, HFO-1336mzzZ, HFC-365mfc, and HCFO-1233zd(E).[16] [17]

Visualizing the Path to Sustainable Alternatives


The transition from high-GWP HFCs to low-GWP HFOs represents a critical step towards more environmentally friendly technologies. This logical progression can be visualized as a clear pathway.

[Click to download full resolution via product page](#)

Caption: Transition from HFCs to HFOs.

The experimental workflow for evaluating these new blowing agents follows a systematic process to ensure accurate and reproducible results.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for blowing agent evaluation.

In conclusion, the development and adoption of next-generation blowing agents like HFO-1336mzz(Z) and HFO-1233zd(E) are pivotal for industries reliant on high-performance insulation and other foam applications. Their favorable environmental profiles, coupled with robust performance, position them as essential components in the global effort to mitigate climate change. Continued research and optimization of formulations incorporating these novel agents will be crucial for their successful and widespread implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. consensus.app [consensus.app]
- 2. mexico.newark.com [mexico.newark.com]
- 3. HFO-1336mzz(Z) [beijingyuji.com]
- 4. opteon.com [opteon.com]
- 5. handcraftedhose.com [handcraftedhose.com]
- 6. HFO-1233zd(E) | Products | Central Glass Co., Ltd. [cgc-jp.com]
- 7. consensus.app [consensus.app]
- 8. doe.gov.my [doe.gov.my]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. w-refrigerant.com [w-refrigerant.com]
- 11. researchgate.net [researchgate.net]
- 12. fsi.co [fsi.co]
- 13. fsi.co [fsi.co]
- 14. NOVEXPANS™ HFO 1336mzz hydrofluorobutene - foam - Climalife [climalife.com]
- 15. forane.arkema.com [forane.arkema.com]
- 16. Changes and Trends—Efficiency of Physical Blowing Agents in Polyurethane Foam Materials [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Next-Generation Blowing Agents Emerge as Eco-Friendly Alternatives to HFC-365mfc]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294926#evaluation-of-next-generation-blowing-agents-as-alternatives-to-hfc-365mfc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com